

Synthesis and Characterization of 2-(Formylamino)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

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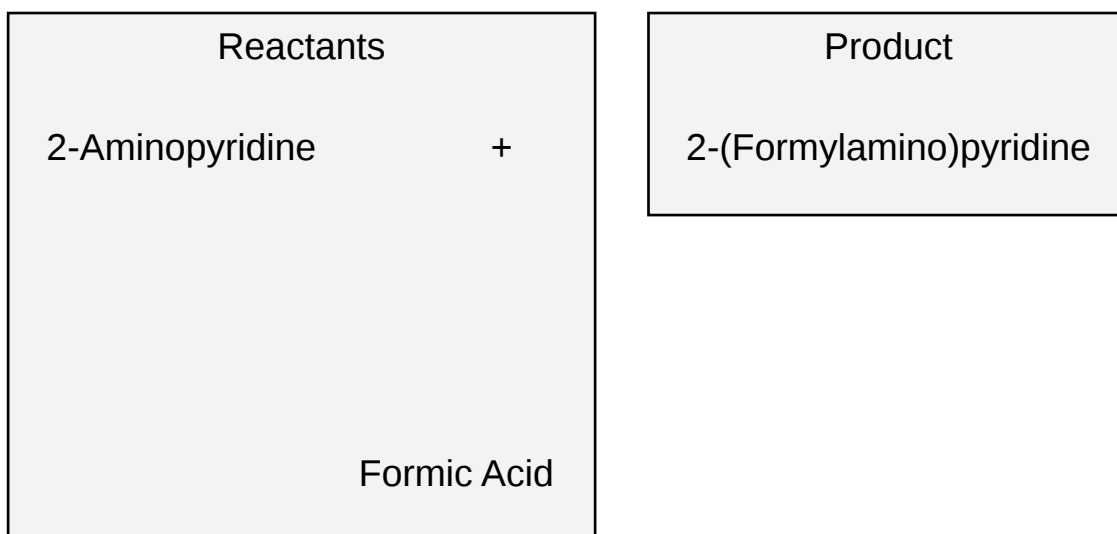
This document provides an in-depth technical guide on the synthesis and characterization of **2-(Formylamino)pyridine**, also known as N-(pyridin-2-yl)formamide. This compound serves as a valuable building block in medicinal chemistry and materials science. This guide outlines a reliable synthetic protocol and details the analytical techniques required to confirm the structure and purity of the final product.

Synthesis of 2-(Formylamino)pyridine

The synthesis of **2-(Formylamino)pyridine** is most commonly achieved through the N-formylation of 2-aminopyridine. Various formylating agents can be employed; however, a straightforward and efficient method utilizes formic acid, which acts as both the reagent and a catalyst.

Reaction Scheme

The overall reaction involves the acylation of the primary amino group of 2-aminopyridine with formic acid to form an amide linkage.



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Caption: Reaction scheme for the formylation of 2-aminopyridine.

Experimental Protocol: Synthesis

This protocol describes the synthesis of **2-(Formylamino)pyridine** from 2-aminopyridine using formic acid with azeotropic removal of water.

Materials and Equipment:

- 2-Aminopyridine
- Formic acid (≥95%)
- Toluene
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Dean-Stark apparatus and condenser

- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).
- **Addition of Reagent:** To the stirring suspension, add formic acid (e.g., 4.6 g, 0.1 mol).
- **Azeotropic Distillation:** Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
- **Reaction Monitoring:** Continue reflux for 4-9 hours, or until no more water is collected in the trap. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Quenching:** Once the reaction is complete, allow the mixture to cool to room temperature.
- **Work-up:** Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any excess formic acid, and then with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to yield pure **2-(Formylamino)pyridine** as a solid.

Characterization

The identity and purity of the synthesized **2-(Formylamino)pyridine** must be confirmed through a combination of physical and spectroscopic methods.

Physical Properties and Quantitative Data

The key physical and quantitative data for **2-(Formylamino)pyridine** are summarized in the table below.

Parameter	Value
Molecular Formula	C ₆ H ₆ N ₂ O
Molecular Weight	122.12 g/mol
Appearance	Off-white to light yellow solid
Melting Point	69-71 °C[1]
Boiling Point	161-162 °C at 15 Torr[1]
Solubility	Soluble in methanol, chloroform, DMSO
Synthetic Yield	Typically >85% (method dependent)
HRMS (ESI)	[M+Na] ⁺ Calculated: 145.0378, Found: 145.0379[2]

Spectroscopic Data

Due to restricted rotation around the amide (C-N) bond, the ¹H and ¹³C NMR spectra of **2-(Formylamino)pyridine** often show two sets of signals, corresponding to the cis and trans rotamers.

Technique	Data (Solvent: DMSO-d ₆)
¹ H NMR (400 MHz)	δ (ppm): 10.60 (s, 1H), 9.30 (d, J=4.0 Hz, ~0.5H), 8.34 (s, 1H), 8.26 (d, J=1.0 Hz, ~0.5H), 8.07 (d, J=4.0 Hz, ~0.5H), 7.73-7.82 (m, 1H), 7.08-7.13 (m, 1H), 6.94 (d, J=4.0 Hz, ~0.5H)[2]
¹³ C NMR (100 MHz)	δ (ppm): 162.66, 160.64, 152.16, 151.55, 148.69, 148.58, 139.25, 138.86, 120.30, 119.76, 114.30, 111.85[2]
IR Spectroscopy (cm ⁻¹)	Expected Peaks: ~3250 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1520, 1480 (Aromatic C=C stretch)
Mass Spec. (EI)	Expected m/z: 122 [M] ⁺ , 94 [M-CO] ⁺ , 93 [M-CHO] ⁺ , 78 [C ₅ H ₄ N] ⁺

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the ¹H NMR signals and assign the chemical shifts by comparing them to the reference data. Note the presence of rotamers.

Infrared (IR) Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk.

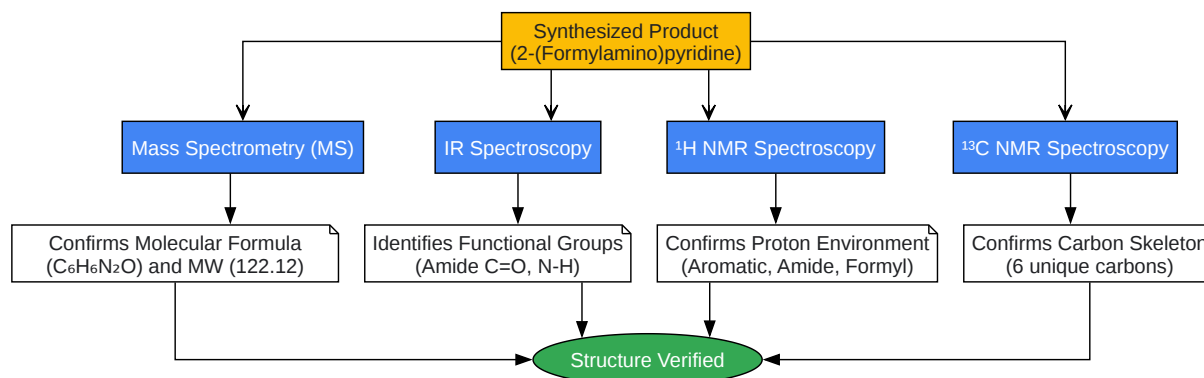
- Alternatively, record the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the key functional groups (amide N-H, C=O, aromatic C-H, and C=C).

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).
- Acquire the mass spectrum and identify the molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) to confirm the molecular weight.
- Analyze the fragmentation pattern to further support the proposed structure.

Characterization Workflow

The following diagram illustrates the logical workflow for confirming the structure of the synthesized product.



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Caption: Logical workflow for the structural characterization.

Safety Information

2-(Formylamino)pyridine should be handled with appropriate safety precautions in a fume hood. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.

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